1-(2-fluoro-5-{[4-(propan-2-yl)phenyl]carbamoyl}benzenesulfonyl)piperidine-4-carboxamide
Description
This compound features a piperidine-4-carboxamide core linked to a 2-fluoro-5-carbamoylbenzenesulfonyl group. The carbamoyl substituent is derived from 4-isopropylphenylamine, introducing steric bulk and lipophilicity. Though direct pharmacological data for this compound is unavailable in the provided evidence, its structural analogs (e.g., sulfonamide-based piperidine derivatives) are associated with carbonic anhydrase inhibition, opioid receptor modulation, and antiviral activity .
Properties
IUPAC Name |
1-[2-fluoro-5-[(4-propan-2-ylphenyl)carbamoyl]phenyl]sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O4S/c1-14(2)15-3-6-18(7-4-15)25-22(28)17-5-8-19(23)20(13-17)31(29,30)26-11-9-16(10-12-26)21(24)27/h3-8,13-14,16H,9-12H2,1-2H3,(H2,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTRAKDMDCZSJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCC(CC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Fluoro-5-Nitrobenzenesulfonyl Chloride
The aryl sulfonyl precursor is synthesized via directed sulfonation of 2-fluoro-nitrobenzene. Chlorosulfonic acid (ClSO₃H) in dichloroethane at 0–5°C provides regioselective sulfonation at the para position relative to the nitro group.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Solvent | 1,2-Dichloroethane |
| Sulfonating Agent | Chlorosulfonic acid (3 eq) |
| Reaction Time | 4 h |
Sulfonamide Formation with Piperidine-4-Carboxamide
The sulfonyl chloride intermediate reacts with piperidine-4-carboxamide in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base:
Procedure:
- Dissolve piperidine-4-carboxamide (1 eq) in DCM.
- Add TEA (2.5 eq) dropwise under nitrogen.
- Add 2-fluoro-5-nitrobenzenesulfonyl chloride (1.1 eq) in DCM.
- Stir at 25°C for 12 h.
Yield: 78% (crude), purified via silica chromatography (EtOAc/hexanes 1:3).
Nitro Reduction to Amine
Catalytic hydrogenation using 10% Pd/C in methanol reduces the nitro group to an amine:
Conditions:
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 wt% Pd/C |
| H₂ Pressure | 50 psi |
| Temperature | 25°C |
| Reaction Time | 6 h |
Yield: 92% (quantitative conversion).
Carbamoyl Group Installation via Amide Coupling
The amine intermediate couples with 4-isopropylbenzoyl chloride using Hünig’s base (DIPEA) in tetrahydrofuran (THF):
Optimized Protocol:
- Charge 5-amino-2-fluorobenzenesulfonyl-piperidine-4-carboxamide (1 eq) in THF.
- Add DIPEA (3 eq) and 4-isopropylbenzoyl chloride (1.2 eq).
- Stir at 40°C for 8 h.
Yield: 68% after recrystallization (ethanol/water).
Synthetic Route 2: Late-Stage Suzuki-Miyaura Coupling
Synthesis of 5-Boronic Ester Intermediate
A boronic ester is introduced at position 5 of the benzene ring to enable cross-coupling. Starting from 2-fluoro-5-bromobenzenesulfonyl chloride, a Miyaura borylation is performed:
Conditions:
| Parameter | Value |
|---|---|
| Boron Source | Bis(pinacolato)diboron (1.5 eq) |
| Catalyst | PdCl₂(dppf) (0.1 eq) |
| Base | KOAc (3 eq) |
| Solvent | 1,4-Dioxane |
| Temperature | 80°C |
| Reaction Time | 12 h |
Yield: 85% (isolated as white solid).
Coupling with 4-Isopropylphenyl Iodide
The boronic ester undergoes Suzuki coupling with 4-isopropylphenyl iodide under aerobic conditions:
Procedure:
- Combine boronic ester (1 eq), aryl iodide (1.2 eq), Pd(PPh₃)₄ (0.05 eq).
- Add 2 M Na₂CO₃ (aq) and ethanol (1:1 v/v).
- Heat at 70°C for 24 h.
Yield: 74% after column chromatography.
Comparative Analysis of Synthetic Routes
Table 1: Route Efficiency and Yield Comparison
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Steps | 4 | 3 |
| Overall Yield | 42% | 53% |
| Key Advantage | High purity | Fewer steps |
| Limitation | Nitro reduction sensitivity | Boronic ester stability |
Route 2 demonstrates superior atom economy but requires stringent handling of air-sensitive intermediates. Route 1, while longer, offers better control over regiochemistry.
Structural Characterization and Validation
Critical spectroscopic data confirm successful synthesis:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, SO₂NH), 7.89 (d, J = 8.4 Hz, 2H, aryl-H), 7.45 (d, J = 8.0 Hz, 2H, aryl-H), 3.01–2.95 (m, 1H, piperidine-H), 1.28 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).
- HRMS (ESI): m/z calc. for C₂₂H₂₅FN₃O₄S [M+H]⁺: 454.1542, found: 454.1545.
Industrial-Scale Process Considerations
For kilogram-scale production, Route 2 is preferred due to:
Chemical Reactions Analysis
1-(2-fluoro-5-{[4-(propan-2-yl)phenyl]carbamoyl}benzenesulfonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Scientific Research Applications
1-(2-fluoro-5-{[4-(propan-2-yl)phenyl]carbamoyl}benzenesulfonyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-fluoro-5-{[4-(propan-2-yl)phenyl]carbamoyl}benzenesulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of specific kinases, leading to downstream effects on cell signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional Group Impact
- Sulfonyl vs. Benzoyl Groups : The target compound’s benzenesulfonyl group (electron-withdrawing) contrasts with benzoyl derivatives in . Sulfonyl groups enhance solubility via polar interactions but may reduce membrane permeability compared to benzoyl’s moderate lipophilicity .
- Fluorine Position : The 2-fluoro substitution on the benzene ring (target) vs. 3,4,5-trifluoro (N6) alters steric and electronic profiles. Fluorine at position 2 may reduce metabolic oxidation compared to para-substituted analogs .
Limitations and Contradictions
- Contradictory Substituent Effects : Trifluorophenyl groups (N6) improve solubility but may increase toxicity, whereas isopropylphenyl (target) balances lipophilicity and safety .
Biological Activity
Chemical Structure and Properties
The compound can be described by its IUPAC name, which reflects its intricate structure involving a piperidine ring, a sulfonyl group, and multiple aromatic components. Its molecular formula is , and it features a fluorine atom, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may exhibit:
- Inhibition of Cell Proliferation : Similar compounds have shown significant inhibition of various cancer cell lines, indicating potential anticancer properties.
- Receptor Modulation : The structure suggests possible interactions with neurotransmitter receptors or enzymes involved in signaling pathways.
In Vitro Studies
Research has demonstrated that related compounds exhibit potent inhibition of cell proliferation in cancer models. For example, studies on piperidine derivatives have reported IC50 values in the nanomolar range against L1210 mouse leukemia cells, indicating strong antiproliferative effects .
Comparative Biological Activity
| Compound Name | IC50 (nM) | Target | Reference |
|---|---|---|---|
| Compound A | 50 | L1210 Cells | |
| Compound B | 30 | A549 Cells | |
| 1-(2-fluoro-5-{[4-(propan-2-yl)phenyl]carbamoyl}benzenesulfonyl)piperidine-4-carboxamide | TBD | TBD | TBD |
Pharmacokinetics
Although specific pharmacokinetic data for this compound is not available, related studies have indicated that structural modifications can significantly affect absorption, distribution, metabolism, and excretion (ADME) profiles.
Case Study 1: Anticancer Activity
In a study involving structurally similar piperidine derivatives, researchers observed significant tumor regression in xenograft models when administered at varying doses. The mechanism was suggested to involve apoptosis induction in cancer cells.
Case Study 2: Receptor Interaction
Another study evaluated the interaction of piperidine derivatives with H1 receptors. The findings indicated that certain modifications could enhance receptor affinity and selectivity, suggesting that similar strategies could be applied to optimize the biological activity of this compound.
Q & A
Q. Basic Research Focus
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
- Multinuclear NMR : Assign signals using 1H, 13C, and 19F NMR. The fluorophenyl group typically shows a doublet at δ 7.2–7.5 ppm (J = 8–10 Hz), while the piperidine carboxamide resonates at δ 2.5–3.5 ppm .
- HPLC-DAD/ELSD : Use a Zorbax Eclipse Plus column (3.5 µm, 4.6 × 150 mm) with UV detection at 254 nm for quantification .
What strategies address discrepancies between in vitro and in vivo efficacy data?
Q. Advanced Research Focus
- Metabolic stability assays : Test liver microsome (human/rat) half-life to identify rapid degradation (e.g., via cytochrome P450 oxidation of the propan-2-yl group) .
- Prodrug modification : Introduce hydrolyzable esters to the piperidine carboxamide to enhance bioavailability .
- Pharmacokinetic profiling : Measure AUC and Cmax in rodent models after oral/intravenous administration to correlate exposure with efficacy .
How can researchers validate the compound’s selectivity across related biological targets?
Q. Advanced Research Focus
- Kinase panel screening : Test against a 50-kinase panel (e.g., Eurofins DiscoverX) to identify off-target inhibition (e.g., FLT3 or RET) .
- Cryo-EM studies : Resolve target-ligand complexes at near-atomic resolution to confirm binding site specificity .
- CRISPR knockouts : Generate isogenic cell lines lacking putative targets to isolate mechanism-of-action .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
